Magnesium clofibrate

Description

Historical Context and Academic Significance of Fibrates and Clofibrate (B1669205) Derivatives

The story of fibrates begins with clofibrate, a synthetic chemical first described in 1962 and introduced as a lipid-lowering agent in the 1960s. nih.govnih.gov It was the first of its class and emerged from observations that certain chemicals could dramatically lower plasma cholesterol levels. nih.gov Clofibrate's arrival provided the scientific community with a crucial tool to test the "lipid hypothesis"—the question of whether reducing high plasma cholesterol could decrease the incidence of coronary heart disease (CHD). nih.gov

Initial smaller studies on clofibrate showed promise, but its academic and clinical trajectory was ultimately defined by a large-scale primary prevention trial conducted by the World Health Organization (WHO). nih.gov This trial, involving over 15,000 men, yielded contradictory results; while it showed a reduction in non-fatal myocardial infarctions, it did not change coronary mortality and was associated with an increase in non-cardiovascular mortality and a higher incidence of gallstones. nih.gov By the late 1970s, it was concluded that the adverse effects of clofibrate outweighed its benefits for the broad, population-level control of CHD, leading to its eventual discontinuation in 2002. nih.govncats.io

Despite its disappointing clinical outcomes, the academic significance of clofibrate is substantial. It pioneered the therapeutic field of fibrates and spurred further research that led to the development of other derivatives like fenofibrate, bezafibrate, and gemfibrozil. nih.govmdpi.com These newer fibrates have been a cornerstone in managing dyslipidemia, particularly for lowering high levels of triglycerides and increasing high-density lipoprotein (HDL) cholesterol. mdpi.comtandfonline.com Research into the mechanism of fibrates revealed that they act as agonists of the peroxisome proliferator-activated receptor alpha (PPAR-α). mdpi.comwikipedia.org This activation modifies the expression of genes involved in lipoprotein metabolism, leading to increased fatty acid oxidation and enhanced clearance of triglyceride-rich lipoproteins. ncats.iowikipedia.org

The legacy of clofibrate and its derivatives is a deeper understanding of lipid metabolism and the establishment of a class of drugs that, while not a first-line therapy for all cardiovascular diseases, holds potential for specific patient populations, such as those with atherogenic dyslipidemia. nih.gove-dmj.org

| Bezafibrate | - | Subgroup analyses of the BIP trial demonstrated improved insulin (B600854) sensitivity and reduced long-term cardiovascular events in certain patient groups. tandfonline.comdovepress.com | Acts on PPARα-β/δ. mdpi.com |

Evolution of Research Perspectives on Magnesium Salts in Pharmacological Contexts

The scientific investigation of magnesium dates back to the 18th century, initially focusing on its basic chemical and pharmacological properties. researchgate.netnih.gov A pivotal moment in its history came in 1926 when magnesium was officially recognized as an essential element for life. researchgate.netnih.gov The modern era of magnesium research began to flourish from the 1960s onward, culminating in the first International Symposium on Magnesium in 1971, which helped coordinate and promote research into its physiological and clinical roles. researchgate.netnih.gov

Magnesium is the second most abundant intracellular cation and serves as a cofactor in more than 300 enzymatic reactions. aafp.orgnih.gov These processes are fundamental to health, encompassing protein synthesis, energy metabolism, muscle and nerve function, blood glucose control, and blood pressure regulation. aafp.orgnih.gov

The pharmacological use of magnesium salts has a long history, with magnesium sulfate (B86663) being one of the most studied. nih.gov It was first used anecdotally in the early 1900s to control seizures in eclampsia and remains a first-line therapy for the prevention and treatment of eclampsia and pre-eclampsia today. researchgate.netnih.gov The research perspective on magnesium has since expanded dramatically, with investigations into its therapeutic potential across a wide range of conditions. aafp.org These include its use as an antiarrhythmic agent, particularly for torsades de pointes, as a bronchodilator in severe asthma exacerbations, and in the management of migraines. aafp.orgdrugbank.comwikipedia.org

Research has also evolved to explore the nuanced roles of magnesium in metabolic health. Studies have demonstrated that magnesium deficiency can induce a state of chronic low-grade inflammation and is linked to insulin resistance and type 2 diabetes. mdpi.com This is partly because magnesium acts as a natural calcium antagonist and is essential for the proper function of the insulin receptor. mdpi.com The bioavailability of different magnesium salts—such as oxide, citrate (B86180), and chloride—has also become a significant area of study to understand how best to correct deficiencies and achieve therapeutic effects. nih.govmdpi.com

Table 2: Selected Pharmacological Applications of Magnesium Salts in Scientific Research

| Medical Application | Magnesium Salt Commonly Studied | Research Finding/Significance |

|---|---|---|

| Eclampsia/Pre-eclampsia | Magnesium Sulfate | Remains the drug of choice for the prevention and treatment of eclamptic seizures. researchgate.netnih.gov |

| Cardiac Arrhythmia | Magnesium Sulfate | Effective in treating torsades de pointes. drugbank.comwikipedia.org |

| Severe Asthma | Magnesium Sulfate | Parenteral administration can improve expiratory flow and reduce hospital admissions in severe exacerbations. aafp.orgwikipedia.org |

| Migraine | Oral and Parenteral Magnesium | Studies show it is possibly effective in improving migraine symptoms. aafp.org |

| Metabolic Syndrome | Various (e.g., Citrate) | Research has explored its role in improving glucose and insulin metabolism. aafp.orgmdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

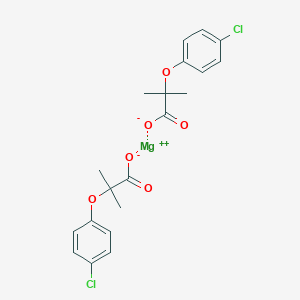

IUPAC Name |

magnesium;2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H11ClO3.Mg/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h2*3-6H,1-2H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMULEBHDFQHNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2MgO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932769 | |

| Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14613-30-0 | |

| Record name | Magnesium clofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014613300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis[2-(4-chlorophenoxy)-2-methylpropanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium clofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM CLOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y11SP157PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analog Design Strategies of Clofibrate Derivatives

Synthetic Pathways for Clofibrate (B1669205) and its Magnesium Salt

The synthesis of clofibrate originates from the condensation of p-chlorophenol with acetone and chloroform, which results in the formation of 2-(4-Chlorophenoxy)-2-methylpropanoic acid, also known as clofibric acid. orientjchem.org This intermediate acid is then subjected to an esterification reaction. Specifically, the acid is treated with ethyl alcohol in the presence of a catalytic amount of sulfuric acid to yield the final product, ethyl 2-(4-chlorophenoxy)-2-methylpropanoate, which is clofibrate. orientjchem.org

Magnesium clofibrate is the magnesium salt formulation of clofibrate. medkoo.com It is chemically identified as Bis[2-(4-chlorophenoxy)-2-methylpropionic acid]magnesium salt. chemicalbook.com The synthesis involves the reaction of the precursor, clofibric acid, with a suitable magnesium source, leading to the formation of the magnesium carboxylate complex.

Design and Preparation of Novel Clofibrate Analogues

The core structure of clofibrate has been a template for the design and synthesis of various new analogues aimed at exploring structure-activity relationships. Research efforts have focused on modifying the phenoxy-2-methyl-2-propanoic acid chain to create novel derivatives. nih.gov

One strategy involves the preparation of ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates and ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates. researchgate.netnih.gov The synthesis for these analogues begins with commercially available 3-oxoalkanoates. The process involves two main steps:

Chlorination and Substitution: The starting 3-oxoalkanoates are treated with sulfuryl chloride (SO2Cl2) to produce the corresponding 2-chloro-3-oxoalkanoates. researchgate.netnih.gov These intermediates are then reacted with sodium or caesium 4-chlorophenate to yield the desired ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates. researchgate.netnih.gov

Reduction: The keto group in the 2-(4-chlorophenoxy)-3-oxoalkanoates is subsequently reduced using sodium borohydride (NaBH4). researchgate.netnih.gov This step affords the corresponding 2-(4-chlorophenoxy)-3-hydroxyalkanoates in very high yields and with variable diastereoselectivity. researchgate.netnih.gov

Another design strategy involves the replacement of atoms on the phenoxy ring. A notable example is the synthesis of a siliconized analog of clofibrate, named silafibrate. nih.govresearchgate.net In this design, the chlorine atom on the phenoxy ring is replaced by a trimethylsilyl group. nih.govresearchgate.net The rationale behind incorporating a silicon atom is its potential to improve pharmacological potency, modify selectivity, or alter the metabolic rate of the compound. nih.gov The synthesis of silafibrate, or ethyl-2-methyl-2-(4-(trimethylsilyl)phenoxy)propionate, is achieved from p-trimethylsilylphenol in a three-step process. nih.gov

| Analog Class | Key Synthetic Steps | Starting Materials | Reagents |

|---|---|---|---|

| Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates | 1. Chlorination of 3-oxoalkanoate 2. Reaction with 4-chlorophenate | 3-Oxoalkanoates, 4-chlorophenol | SO2Cl2, Sodium/Caesium carbonate |

| Ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoates | Reduction of the corresponding 3-oxoalkanoate analog | Ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates | NaBH4 |

| Silafibrate (Siliconized Analog) | Multi-step synthesis involving the formation of p-trimethylsilylphenol | p-chlorophenol, trimethylchlorosilane | Sodium, Toluene |

Influence of Reaction Conditions on Coordination Network Synthesis for Magnesium-Based Compounds

The synthesis of magnesium-based coordination networks, such as this compound, is significantly influenced by various reaction conditions, particularly the choice of solvent. researchgate.net The solvent can act as a template or a structure-directing agent, a coordinating ligand with the metal ion, or a guest molecule within the resulting framework. researchgate.net These roles directly impact the final crystal structure and dimensionality of the metal-organic framework (MOF). researchgate.net

Research on the synthesis of magnesium-based MOFs using 3,5-pyridine dicarboxylic acid (PDC) as the organic linker demonstrates the critical role of the solvent system. researchgate.net When syntheses were conducted under identical conditions but with different solvent systems—such as combinations of DMF, water, methanol, and ethanol—compounds with entirely different crystal structures were produced. researchgate.net This structural variation arises from the different coordination abilities of the solvent molecules with the magnesium center. researchgate.netacs.org Water, in particular, shows a preference for coordinating with magnesium centers over other polar solvents like DMF, methanol, or ethanol. researchgate.netacs.org

The degree of deprotonation of the organic linker, which is influenced by the solvent system, is another crucial factor. researchgate.net A difference in the deprotonation of the linker can lead to variations in the coordination mode and ultimately the morphology of the resulting coordination network. researchgate.net Alkaline-earth metals like magnesium have a strong affinity for coordinating with carboxylate oxygens, which facilitates the creation of novel architectures. researchgate.net The length of the carbon chain of the carboxylate anions has also been shown to have a considerable impact on the self-organization of the supramolecular system by altering the network of hydrogen bonds. mdpi.com

| Solvent System | Resulting Compound/Structure | Key Observation |

|---|---|---|

| DMF/Methanol/Ethanol/Water combinations | Mg-PDC MOFs with different crystal structures (1D, 2D, and 3D networks) | Solvent-to-metal coordination ability determines the dimensionality of the network. researchgate.net |

| Systems containing Water | Water molecules preferentially coordinate to the Mg center. | Water has a higher coordination affinity for Mg than DMF, methanol, or ethanol. researchgate.netacs.org |

| Varying Solvents | Different degrees of deprotonation of the organic linker. | The solvent system influences the charge of the linker, affecting coordination. researchgate.net |

Pharmacokinetic and Biotransformation Aspects in Pre Clinical Models

Absorption and Bioavailability Studies of Clofibric Acid (from Magnesium Salt) in Animal Models

Following oral administration, clofibric acid is readily absorbed from the gastrointestinal tract in several animal species. In rats, studies utilizing radiolabeled compounds have demonstrated that both clofibrate (B1669205) (the ethyl ester of clofibric acid) and clofibric acid itself are completely absorbed. nih.gov When equimolar oral doses of [14C]clofibrate and [14C]clofibric acid were administered to rats, they produced nearly identical blood level profiles, indicating rapid and complete hydrolysis of the ester to the active acid and complete absorption of the acid. nih.gov

In dogs, the absorption of clofibric acid appears to be more efficient than that of its ethyl ester. Studies have shown that after an oral dose of [14C]clofibric acid, the serum radioactivity was approximately 40% higher than after an equimolar dose of [14C]clofibrate, suggesting that direct administration of the acid or its salt leads to greater bioavailability in this species. nih.gov While specific studies on the magnesium salt are not detailed in the reviewed literature, the high absorption of clofibric acid itself suggests that its salts, including magnesium clofibrate, would also exhibit high bioavailability.

| Animal Model | Compound Administered | Relative Bioavailability/Absorption | Key Findings |

|---|---|---|---|

| Rat | Clofibric Acid | Complete | Oral administration of clofibric acid results in complete absorption. nih.gov |

| Rat | Clofibrate (Ethyl Ester) | Complete | Produces blood levels of clofibric acid equivalent to direct administration of the acid. nih.gov |

| Dog | Clofibric Acid | High | Results in approximately 40% higher serum levels of radioactivity compared to clofibrate. nih.gov |

| Dog | Clofibrate (Ethyl Ester) | Lower than Clofibric Acid | Demonstrates less efficient absorption compared to the free acid form. nih.gov |

Distribution and Tissue Levels of Clofibric Acid in Animal Systems

Once absorbed, clofibric acid distributes into various tissues, although its concentration in tissues is generally lower than in the serum. nih.gov In rats, studies with radiolabeled clofibric acid have shown detectable levels of radioactivity in a range of tissues. A significant proportion of clofibric acid in the liver, heart, kidney, fat, and muscle was found to be associated with the intracellular space. nih.gov

Further research has demonstrated the covalent binding of clofibric acid to tissue proteins, particularly in the liver. In rats administered clofibric acid, the concentration of covalently bound drug-protein adducts in liver homogenates increased with the duration of treatment. This binding is thought to be mediated by the reactive acyl-glucuronide metabolite of clofibric acid. nih.gov

| Treatment Duration | Mean Concentration (ng/mg protein) | Standard Error (SE) |

|---|---|---|

| Initial Treatment | 10.1 | 0.7 |

| After 21 Days | 32.3 | 1.6 |

Data from a study in rats administered 280 mg/kg/day of clofibric acid. nih.gov

Metabolic Pathways and Metabolite Identification of Clofibrate and its Derivatives in Non-human Mammals

The biotransformation of clofibric acid exhibits notable species-specific differences in preclinical models. The primary metabolic pathway involves conjugation of the carboxylic acid group.

In rats, clofibric acid is metabolized to its ester glucuronide. The urine of rats treated with clofibric acid contains both the free drug and its glucuronide conjugate. nih.gov In serum, however, approximately 97% of the circulating clofibric acid remains unconjugated. nih.gov

In contrast, other species utilize taurine (B1682933) conjugation in addition to or instead of glucuronidation. In dogs, cats, and ferrets, clofibric acid is conjugated with taurine. The ester glucuronide is also found in the urine of dogs and ferrets, but not in cats. nih.gov This highlights a significant divergence in the metabolic handling of clofibric acid among different animal species.

| Animal Model | Primary Conjugation Pathway | Identified Metabolites in Urine |

|---|---|---|

| Rat | Glucuronidation | Clofibric acid, Clofibric acid ester glucuronide nih.gov |

| Guinea Pig | Glucuronidation | Clofibric acid, Clofibric acid ester glucuronide nih.gov |

| Rabbit | Glucuronidation | Clofibric acid, Clofibric acid ester glucuronide nih.gov |

| Dog | Taurine Conjugation & Glucuronidation | Clofibric acid, Clofibric acid taurine conjugate, Clofibric acid ester glucuronide nih.gov |

| Cat | Taurine Conjugation | Clofibric acid, Clofibric acid taurine conjugate nih.gov |

| Ferret | Taurine Conjugation & Glucuronidation | Clofibric acid, Clofibric acid taurine conjugate, Clofibric acid ester glucuronide nih.gov |

Elimination and Excretion Kinetics in Animal Models

The elimination and excretion kinetics of clofibric acid also vary significantly across different animal species. In rodents and rabbits, the excretion of clofibric acid and its metabolites is relatively rapid and primarily occurs via the kidneys. nih.gov

In rats, guinea pigs, and rabbits, approximately 60-90% of a radiolabeled dose of clofibric acid is excreted in the urine within 24 hours. nih.gov In contrast, the urinary excretion is much slower in dogs, cats, and ferrets, with only 23-39% of the dose being eliminated in the urine over the same period. nih.gov In dogs, some biliary excretion of clofibric acid has also been detected. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Clofibrate Research

Chromatographic and Spectrometric Techniques for Compound Detection and Quantification (e.g., GC-MS, HPLC, HRMS)

The accurate detection and quantification of clofibrate (B1669205) and its active form, clofibric acid, in biological and environmental matrices are predominantly achieved through chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed. nih.govresearchgate.net

In HPLC, reversed-phase columns are commonly used for the separation of clofibric acid. tandfonline.comsielc.com For instance, a simple and rapid reversed-phase HPLC method with UV detection has been developed for the assay of clofibric acid in rat plasma. tandfonline.com This method involves a straightforward deproteinization and extraction step, followed by injection onto a C18 column. tandfonline.com More advanced methods utilize tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, allowing for detection at nanogram per liter levels in water samples. csbsju.eduthermofisher.com Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass spectrometers, provides high-resolution data for the identification of metabolites and transformation products. csbsju.edu

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for volatile compounds. researchgate.net For the analysis of less volatile compounds like clofibric acid, a derivatization step is often required to increase volatility. researchgate.net GC-MS methods have been successfully developed for the determination of clofibric acid in various aqueous samples, often involving a solid-phase extraction (SPE) pre-concentration step. researchgate.net

| Technique | Sample Matrix | Key Methodological Features | Detection Limit/Range | Reference |

|---|---|---|---|---|

| HPLC-UV | Rat Plasma | Reversed-phase C18 column, isocratic elution with acetonitrile/water/acetic acid, UV detection at 230 nm. | 1.5-30 µg/mL | tandfonline.com |

| HPLC-ESI-MS/MS | Sewage Effluent, Surface Water | Solid-Phase Extraction (Strata X), reversed-phase HPLC, electrospray ionization tandem mass spectrometry. | 50 ng/L | csbsju.edu |

| GC-MS | Aqueous Samples | Solid-Phase Extraction (SPE), derivatization for volatility, analysis by GC-MS. | Not Specified | researchgate.net |

| UHPLC-HRMS | Urine | Liquid-liquid extraction, Accucore™ Phenyl Hexyl column, full-scan data-dependent MS2 for identification. | Not Specified |

Radioactive Labeling Techniques in Metabolic Research

Radioactive labeling has been an indispensable tool in tracing the metabolic fate of clofibrate. Studies have utilized carbon-14 (B1195169) ([14C]) labeled clofibrate and its metabolic precursors or targets to follow their absorption, distribution, metabolism, and excretion.

In seminal studies, the metabolism of [1-14C]oleic acid was examined in perfused rat livers from animals treated with clofibrate. nih.gov These experiments demonstrated that clofibrate treatment significantly altered the metabolic pathway of the fatty acid, leading to reduced triglyceride secretion and increased production of ketone bodies. nih.gov The use of the radiolabel allowed for the quantification of oleic acid partitioned into different metabolic products, such as CO2 and esterified lipids. nih.govebi.ac.uk

Similarly, studies using [14C]clofibrate in rats showed that the compound is well-absorbed and that the radioactivity in the blood is primarily due to its active metabolite, clofibric acid. researchgate.net The distribution of radioactivity in various tissues, including the liver, heart, and kidney, could be quantified, providing insights into the compound's sites of action. researchgate.net The analysis of urine from rats administered [14C]clofibrate revealed that the majority of the dose was excreted as clofibryl glucuronide and unconjugated clofibric acid. These findings were critical in understanding the biotransformation and clearance pathways of the drug.

In Vitro Transactivation Assays for Receptor Activity Profiling

In vitro transactivation assays are fundamental for characterizing the molecular mechanism of clofibrate as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. researchgate.net These cell-based assays measure the ability of a compound to activate a specific nuclear receptor and induce the transcription of a reporter gene.

The typical setup involves transfecting a suitable cell line, such as COS-7 or HEK293T, with two plasmids. researchgate.netmdpi.com The first plasmid expresses a chimeric receptor protein, which consists of the ligand-binding domain (LBD) of the target receptor (e.g., human PPARα) fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4. mdpi.com The second plasmid is a reporter construct containing multiple copies of the GAL4 binding site (Upstream Activating Sequence, UAS) upstream of a promoter that drives the expression of a reporter gene, commonly firefly luciferase or chloramphenicol (B1208) acetyltransferase (CAT). researchgate.net

When clofibrate binds to the PPARα-LBD of the chimeric protein, it induces a conformational change that allows the recruitment of coactivators and the activation of transcription from the reporter gene. The resulting increase in luciferase or CAT activity is measured and serves as a quantitative indicator of PPARα activation. mdpi.comnih.gov Results are often expressed as "fold activation" relative to a vehicle control or as a percentage of the activity induced by a potent reference agonist. researchgate.net These assays have confirmed that clofibrate is an agonist of PPARα. guidetopharmacology.org

| Assay System | Cell Line | Key Components | Endpoint Measured | Typical Result for Clofibrate | Reference |

|---|---|---|---|---|---|

| GAL4-PPARα LBD Transactivation Assay | COS-7 | GAL4-hPPARα-LBD expression vector, GAL4-responsive luciferase reporter vector. | Firefly Luciferase Activity | Agonist activity with an EC50 in the micromolar range. | mdpi.com |

| PPRE-driven Reporter Assay | SUM149PT, SUM1315MO2 (Breast Cancer Cells) | PPRE-containing reporter vector, endogenous PPARα. | PPRE binding activity (absorbance-based assay). | Statistically significant increase in PPARα transcriptional activity. | nih.gov |

Microscopic Techniques for Subcellular Analysis (e.g., Electron Microscopy for Peroxisomes)

Electron microscopy (EM) has been a cornerstone in studying the morphological effects of clofibrate, particularly its hallmark effect of inducing peroxisome proliferation in hepatocytes. academie-sciences.frjms.mk This ultrastructural analysis provides direct visual evidence of the changes occurring within the cell upon treatment.

The methodology typically involves treating animals, most commonly rats, with clofibrate. jms.mk Liver tissue is then excised and prepared for transmission electron microscopy (TEM). mdpi.com This preparation includes fixation with agents like glutaraldehyde, post-fixation with osmium tetroxide, dehydration, and embedding in a resin. academie-sciences.fr Ultrathin sections are then cut, stained with heavy metal salts such as uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast, and visualized under an electron microscope. jms.mk

EM studies have consistently shown that administration of clofibrate to rodents leads to a significant increase in the number and volume of peroxisomes in liver cells. jms.mkpnas.org These studies have been instrumental in classifying clofibrate and other fibrates as "peroxisome proliferators." academie-sciences.fr In addition to the numerical increase, changes in the morphology of mitochondria, such as an increase in diameter, have also been observed. academie-sciences.fr These ultrastructural observations provided early, crucial clues to the drug's mechanism of action, linking it to the function of these organelles in lipid metabolism. pnas.org

Molecular Biology Techniques for Gene Expression Analysis (e.g., mRNA and Protein Levels)

Molecular biology techniques are essential for dissecting the downstream effects of clofibrate-mediated PPARα activation on gene expression. These methods allow for the quantification of changes in the mRNA and protein levels of specific target genes involved in lipid metabolism.

Quantitative real-time polymerase chain reaction (qPCR) is widely used to measure the relative abundance of specific messenger RNA (mRNA) transcripts. nih.gov In this method, total RNA is first isolated from cells or tissues (e.g., liver) and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific to the gene of interest. The amplification process is monitored in real-time using fluorescent dyes. Studies using qPCR have shown that clofibrate treatment in chickens and mice leads to a significant increase in the mRNA levels of PPARα target genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX1). nih.govsemanticscholar.org Conversely, it can decrease the expression of genes involved in lipogenesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1). nih.govnih.gov

To determine if changes in mRNA levels translate to changes in protein expression, techniques like Western blotting are employed. This involves separating proteins from cell or tissue lysates by gel electrophoresis, transferring them to a membrane, and detecting specific proteins using antibodies. For example, clofibrate treatment has been shown to decrease the protein levels of SREBP1 and SREBP2 in the liver of broiler chickens. nih.gov

| Gene Target | Organism/Cell Type | Technique | Effect of Clofibrate | Reference |

|---|---|---|---|---|

| CPT1A | Broiler Chickens (Liver) | qPCR | ~35% Increase in mRNA level | nih.gov |

| CPT1A | Mice (Liver) | qPCR | ~2-3 fold Increase in mRNA | semanticscholar.org |

| ACOX1 | Mice (Liver) | qPCR | Increased mRNA expression | semanticscholar.org |

| FASN | Breast Cancer Cells | Western Blot | Decreased level of phosphorylated active form | nih.gov |

| SREBP1 | Broiler Chickens (Liver) | qPCR, Western Blot | Decreased mRNA and protein levels | nih.gov |

| SREBP2 | Broiler Chickens (Liver) | qPCR, Western Blot | Decreased mRNA and protein levels | nih.gov |

Future Research Trajectories and Theoretical Frameworks

Exploration of Novel Therapeutic Targets and Pathways beyond Established Mechanisms

Future research into magnesium clofibrate (B1669205) could delve into mechanisms of action that extend beyond its known lipid-modifying effects, which are primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α) patsnap.com. Studies could investigate whether magnesium clofibrate influences other cellular signaling pathways or targets. For instance, given magnesium's broad physiological roles, including its involvement in over 300 enzymatic reactions, its cofactor functions in metabolism, and its influence on ion transport and cellular membranes nih.govnih.govmdpi.commdpi.com, research could explore how the magnesium component of this compound might synergize with or modulate clofibrate's actions on novel targets. Theoretical frameworks could posit that magnesium's intrinsic effects on cellular energy production, neurotransmitter release, and calcium channel modulation nih.govresearchgate.net might confer additional therapeutic benefits or alter the compound's pharmacological profile in ways not yet fully understood. Investigating these non-lipid-related pathways could reveal potential applications in areas such as metabolic syndrome, inflammation, or neuroprotection, areas where magnesium itself has shown promise nih.govmdpi.com.

Investigation of this compound in Combination with Other Pharmacological Agents in Pre-clinical Models

Pre-clinical models offer a valuable platform for evaluating the efficacy and safety of this compound when combined with other pharmacological agents. Research could focus on synergistic effects that might enhance lipid-lowering capabilities or introduce new therapeutic benefits. For example, combining this compound with statins or other lipid-modifying agents, such as fibrates, could be explored in animal models to assess outcomes beyond monotherapy researchgate.netresearchgate.netcardiologyres.org. Such studies might aim to determine if this compound can mitigate some of the adverse effects associated with other drugs or if it can provide additive benefits in managing complex dyslipidemias. Theoretical considerations would include understanding how magnesium's role as a cofactor in various metabolic enzymes and its potential to influence drug absorption or metabolism mdpi.comresearchgate.netconsensus.app might interact with the pharmacokinetics and pharmacodynamics of co-administered drugs. Pre-clinical studies could investigate combinations targeting different aspects of cardiovascular disease, such as anti-inflammatory agents or anti-platelet drugs, to assess broader therapeutic potential.

Development of Advanced Animal Models for Elucidating Complex Biological Interactions

The elucidation of this compound's complex biological interactions necessitates the development and utilization of advanced animal models. Research could focus on creating or employing models that specifically mimic human disease states or physiological conditions relevant to this compound's potential therapeutic actions. This includes models for dyslipidemia, metabolic syndrome, or conditions where magnesium deficiency is a known factor nih.govmdpi.comhealthline.com. Genetically modified rodent models, such as those with specific metabolic pathway alterations or predispositions to cardiovascular disease, could be instrumental biocytogen.commdpi.comdovepress.com. Furthermore, studies could explore the use of humanized animal models, which express human genes or proteins, to better understand species-specific differences in drug metabolism and response. Such models are crucial for investigating the interplay between the clofibrate moiety and magnesium ions within a living system, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles and target engagement that are more predictive of human outcomes.

Computational Modeling and In Silico Approaches for Predicting Activity and Interactions

Computational modeling and in silico approaches offer powerful tools for predicting the activity, interactions, and potential therapeutic targets of this compound. Molecular docking simulations could be employed to predict how this compound binds to various receptors, including PPAR-α and potentially novel targets identified through genomic or proteomic studies. Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate chemical structure with biological activity, aiding in the design of optimized derivatives. Furthermore, network pharmacology approaches could map the potential molecular targets and pathways influenced by this compound, considering both the clofibrate and magnesium components. In silico drug-drug interaction prediction models could also be utilized to anticipate potential adverse interactions with other medications, building upon existing knowledge of clofibrate's interactions drugbank.comresearchgate.netdrugs.com. These methods can accelerate the drug discovery process by prioritizing experimental investigations and reducing the need for extensive in vivo testing.

Integration of Omics Technologies (e.g., Proteomics) in Mechanism Elucidation

The integration of omics technologies, such as proteomics, transcriptomics, and metabolomics, is essential for a comprehensive understanding of this compound's mechanism of action. Proteomic studies could identify changes in protein expression profiles in response to this compound treatment in pre-clinical models, revealing novel pathways or molecular targets involved in its effects. Transcriptomics could elucidate how this compound influences gene expression related to lipid metabolism, inflammation, or other cellular processes. Metabolomic analyses could provide a snapshot of the metabolic state of cells or tissues, identifying alterations in metabolic pathways induced by the compound. For instance, research has shown that magnesium can influence phospholipid metabolism and fatty acid biosynthesis elifesciences.org, and omics approaches could explore how this compound impacts these pathways. Such integrated analyses are critical for uncovering the full spectrum of biological responses to this compound, moving beyond established mechanisms to identify new therapeutic avenues nih.gov.

Comparative Studies with Other Fibrates and Lipid-Modifying Agents in Non-human Systems

Comparative studies of this compound against other fibrates (e.g., fenofibrate, gemfibrozil) and lipid-modifying agents (e.g., statins) in non-human systems are crucial for contextualizing its pharmacological profile. Such research would involve evaluating efficacy in lowering triglycerides, cholesterol, and other lipid parameters, as well as assessing effects on high-density lipoprotein (HDL) cholesterol and low-density lipoprotein (LDL) particle characteristics in relevant animal models researchgate.netresearchgate.netcardiologyres.orgnih.govjacc.org. These studies would aim to determine if this compound offers any advantages in terms of potency, spectrum of activity, or metabolic effects compared to existing therapies. For example, research comparing fibrates has highlighted their varying impacts on lipid profiles and potential for synergistic effects when combined with statins cardiologyres.orgresearchgate.net. Investigating this compound in these comparative frameworks would help delineate its unique contributions and potential niche applications within the broader landscape of lipid-lowering therapies.

Theoretical Advances in Understanding Magnesium's Broad Physiological and Pharmacological Contributions

A significant area for future theoretical advancement lies in better understanding magnesium's extensive physiological and pharmacological contributions and how these might be leveraged in drug development, particularly in the context of compounds like this compound. Magnesium is fundamental to numerous cellular processes, acting as a cofactor for enzymes, regulating ion channels, influencing neuromuscular transmission, and playing a role in energy metabolism and protein synthesis nih.govnih.govmdpi.commdpi.com. Theoretical frameworks could explore how magnesium's inherent properties, such as its role as a natural calcium channel blocker and its influence on ATP-dependent processes, might synergize with the actions of the clofibrate moiety. Research into magnesium's impact on cellular signaling, inflammatory pathways, and its potential as a modulator of drug metabolism and transporter function mdpi.comresearchgate.netconsensus.app could provide a basis for re-evaluating this compound not just as a lipid-lowering agent, but as a multi-target therapeutic. Understanding these broader contributions could inform the design of novel magnesium-containing drug conjugates or combinations for various therapeutic applications.

Q & A

Basic Research Questions

Q. How should researchers design a randomized controlled trial (RCT) to evaluate Magnesium Clofibrate’s efficacy in neonatal hyperbilirubinemia?

- Methodological Answer : RCTs should compare this compound combined with phototherapy against phototherapy alone, measuring outcomes like mean bilirubin reduction (mg/dL or µmol/L), phototherapy duration (hours), and need for exchange transfusions. Stratify cohorts by gestational age (preterm vs. term) and ensure blinding to minimize bias. Note that most existing trials were conducted in Iran, highlighting the need for multi-country studies to assess generalizability .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in preclinical studies?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography with flame ionization detection (GC/FID) are standard for quantifying clofibrate and detecting impurities (e.g., para-chlorophenol). Pharmacopeial guidelines also specify titration with hydrochloric acid for purity validation. Include assays for heavy metals and arsenic to meet regulatory standards .

Q. How can conflicting carcinogenicity data between animal models and human studies be reconciled?

- Methodological Answer : In rats, clofibrate induces hepatocellular carcinomas via peroxisome proliferation, a mechanism absent in primates. Human meta-analyses of six trials found no significant cancer mortality risk, but methodological limitations in early case-control studies (e.g., small sample sizes) complicate interpretation. Use species-specific mechanistic studies (e.g., PPARα activation assays) and long-term epidemiological monitoring to resolve discrepancies .

Advanced Research Questions

Q. What in vitro methods are used to investigate PPARα-independent pathways of this compound in cancer cells?

- Methodological Answer : Combine Western blotting (to detect HO-1 protein induction), real-time PCR (for HO-1 mRNA quantification), and promoter reporter assays (to assess transcriptional activity). Nuclear fractionation can track Nrf2/PPARα translocation. For example, clofibrate (1 mM) induces HO-1 mRNA peaking at 16 hours in A2780 ovarian cancer cells, independent of PPARα, as shown by siRNA knockdown or PPARα antagonist co-treatment .

Q. How can molecular docking studies identify novel targets of this compound for inflammatory bowel disease (IBD) treatment?

- Methodological Answer : Use software like AutoDock Vina to dock clofibrate against candidate proteins (e.g., DAPP1, ELL2) implicated in IBD. Affinity scores (e.g., -4.9 kcal/mol for DAPP1) and binding poses (3D/2D visualization) validate interactions. Follow with in vitro validation via competitive binding assays and functional studies (e.g., cytokine modulation in inflamed colonic cells) .

Q. What experimental models are suitable for studying clofibrate-induced hepatotoxicity and species-specific responses?

- Methodological Answer : Use two-dimensional gel electrophoresis in rodent models to compare liver protein expression changes (e.g., peroxisomal enzymes) post-clofibrate exposure. Marmosets or human-derived hepatocyte lines can assess primate-specific responses. Pair with transcriptomic profiling (RNA-seq) to identify conserved vs. divergent pathways across species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.